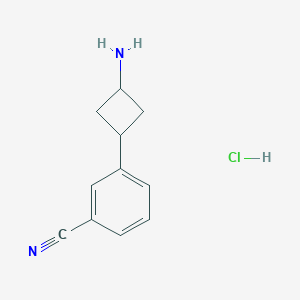

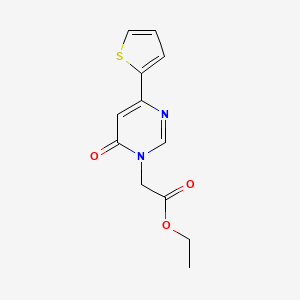

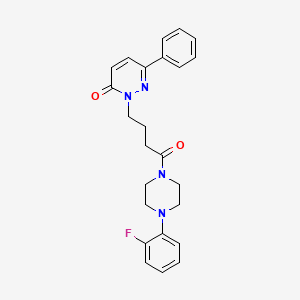

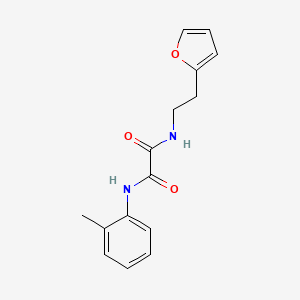

![molecular formula C19H18N4O5S2 B2868204 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 457651-14-8](/img/structure/B2868204.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The synthesis process is efficient and can be completed in three steps with high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications

Antiproliferative Activities

Research has shown that derivatives structurally related to the mentioned compound demonstrate significant antiproliferative activities against various cancer cell lines. For example, a series of pyrazole-sulfonamide derivatives were synthesized and showed cell-selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to commonly used anticancer drugs, like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antimicrobial and Antifungal Action

Another study extended the range of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing arylsulfonamides and benzamides derivatives. These compounds were found to have sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans, identifying a compound with high antimicrobial activity (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Compounds containing the thiadiazole sulfonamide moiety have been evaluated for their ability to inhibit carbonic anhydrases, which are enzymes important in many physiological and pathological processes. For instance, acridine-acetazolamide conjugates were synthesized and investigated for their inhibitory effects on various human carbonic anhydrase isoforms. These conjugates inhibited the isoforms in low micromolar and nanomolar ranges, delineating a structure-activity relationship for carbonic anhydrase inhibition (Ulus et al., 2016).

Glutaminase Inhibition

In the search for more potent glutaminase inhibitors, a series of BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) analogs were synthesized. These compounds, including derivatives of the thiadiazole motif, were evaluated for their ability to inhibit kidney-type glutaminase (GLS), which is a target for cancer therapy. Some analogs retained the potency of BPTES while offering improved drug-like properties (Shukla et al., 2012).

Future Directions

Thiadiazole derivatives, such as “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, have shown promising results in various biological fields due to their wide range of activities. Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the field of anticancer therapeutics .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied for their broad spectrum of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. 1,3,4-thiadiazole derivatives are known to have the ability to cross cellular membranes and interact strongly with biological targets due to their mesoionic nature . This allows them to disrupt processes related to DNA replication, which can inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This suggests that the compound may affect pathways related to cell division and growth.

Pharmacokinetics

Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are known to have good liposolubility, which allows them to cross cellular membranes . This suggests that the compound may have good bioavailability.

Result of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound may have antimicrobial and anticancer effects.

Action Environment

The stability and efficacy of 1,3,4-thiadiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Studies are being conducted to understand any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies are being conducted to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Studies are being conducted to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)14-6-4-13(5-7-14)20-18(24)12-3-8-15-16(11-12)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKKSIOOHQRYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)

![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)

![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2868140.png)